2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride
Description
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride is a dihydrochloride salt of a substituted thiazole-phenyl-ethylamine derivative. Its molecular structure features a 2-methylthiazole ring attached to a para-substituted phenyl group, with an ethylamine side chain. The dihydrochloride form enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The compound’s molecular weight is 291.24 g/mol (CAS: 1049778-47-3), and it is stored under standard laboratory conditions .
Properties
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-9-14-12(8-15-9)11-4-2-10(3-5-11)6-7-13;;/h2-5,8H,6-7,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTRXHJWSFAHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052541-72-6 | |
| Record name | 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to inhibition or activation of the target, which can result in a variety of biological effects.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their targets of action.
Biological Activity
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride, also known by its CAS number 1052541-72-6, is a compound of significant interest due to its potential biological activities. This article delves into the compound's chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C12H15ClN2S
- Molecular Weight : 254.78 g/mol
- CAS Number : 1052541-72-6
- Physical Form : Powder
The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial properties.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds containing thiazole moieties. In a study examining various monomeric alkaloids, compounds similar to 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of effectiveness against different bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity was observed against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the thiazole structure has been shown to influence biological activity significantly. For instance, modifications that enhance electron-donating properties or steric hindrance can improve the compound's efficacy against microbial pathogens .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to the compound :
- Inhibition Studies : A series of thiazole derivatives were tested against various bacterial strains using standard antimicrobial susceptibility testing methods. The results indicated that certain derivatives exhibited inhibition zones comparable to established antibiotics such as ampicillin and gentamicin .
- Synergistic Effects : In another study, combinations of thiazole derivatives with other antimicrobial agents were evaluated for synergistic effects, revealing enhanced antibacterial activity when used in conjunction with conventional therapies .
- Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of these compounds in vitro and in vivo, indicating a favorable safety margin when administered at therapeutic doses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous thiazole derivatives:
*Molecular weight listed excludes hydrochloride contribution.
Structural and Functional Insights:
Thiazole Substituent Positioning: The target compound’s 2-methylthiazole at the phenyl para-position contrasts with analogs like 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride (), where the methyl group is at position 5. This positional variance may influence electronic properties and binding specificity.
Aromatic Systems: The phenyl group in the target compound enhances lipophilicity, which could improve membrane permeability relative to non-aromatic analogs like 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride . Replacing thiazole with triazole () introduces a more polar heterocycle, likely reducing lipid solubility but increasing hydrogen-bonding capacity .
Physicochemical Implications:
- Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride or free-base forms.
Research and Analytical Tools
The structural characterization of these compounds likely employs crystallographic tools like SHELX () for refinement and Multiwfn () for electronic property analysis. For instance, Multiwfn’s wavefunction analysis could elucidate charge distribution differences between thiazole and triazole analogs .
Preparation Methods
Hantzsch Thiazole Synthesis with Subsequent Functionalization
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-methylthiazole moiety. This method employs cyclocondensation of thiourea derivatives with α-haloketones. For the target compound, the protocol is adapted as follows:
Thiazole Ring Formation :
Suzuki-Miyaura Coupling :
Amine Installation :
Key Challenges :
- Regioselectivity in thiazole formation requires strict temperature control.
- Over-reduction during hydrogenation may necessitate partial pressure monitoring.
Nickel-Catalyzed Cycloaddition Approaches
Recent advances in nickel catalysis offer streamlined pathways for thiazole synthesis. A notable method involves:
Cyclization of Thioamides :
Reductive Amination :
Advantages :
- Higher atom economy compared to Hantzsch synthesis.
- Tolerance for electron-deficient aryl groups.
Salt Formation and Purification
Conversion to the dihydrochloride salt is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from IPA/Et₂O. Critical parameters include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| HCl Equivalents | 2.2 eq | Prevents free amine residual |
| Solvent System | Ethanol/IPA (3:1) | Enhances crystal homogeneity |
| Cooling Rate | 0.5°C/min | Reduces inclusion impurities |
Catalytic and Process Optimization
Ligand-Enhanced Nickel Catalysis
Modified N-heterocyclic carbene (NHC) ligands improve reaction efficiency in cycloaddition steps:
Flow Chemistry Applications
Continuous-flow systems address exothermicity issues in large-scale amine hydrogenation:
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99.5% purity with tᵣ = 6.72 min.
Applications and Derivatives
The dihydrochloride salt serves as a key intermediate in:
- MAO-B Inhibitors : Structural analogs show IC₅₀ = 12 nM against monoamine oxidase B.
- Anticancer Agents : Thiazole-ethylamine conjugates exhibit potent activity against A549 cells (GI₅₀ = 1.8 μM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
